molecular formula C30H49N5O10 B15340108 Methyltetrazine-PEG8-NH-Boc

Methyltetrazine-PEG8-NH-Boc

Cat. No.: B15340108
M. Wt: 639.7 g/mol
InChI Key: SQMLBQLVYAJKQD-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG8-NH-Boc is a versatile compound used primarily in click chemistry. It consists of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its high reactivity with trans-cyclooctene (TCO) derivatives, making it valuable in bioconjugation and labeling applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG8-NH-Boc typically involves the following steps:

    Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring via cyclization reactions.

    Attachment of PEG Spacer: The PEG8 spacer is introduced through nucleophilic substitution reactions, where the hydroxyl groups of PEG react with suitable leaving groups on the methyltetrazine derivative.

    Introduction of Boc Protecting Group: The final step involves the protection of the amino group with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Automated Synthesis: Utilizing automated synthesizers to ensure precise control over reaction conditions.

    Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity.

    Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG8-NH-Boc primarily undergoes click reactions, specifically inverse electron-demand Diels-Alder (IEDDA) reactions with TCO derivatives. These reactions are characterized by:

    High Specificity: The reaction is highly specific to TCO, minimizing side reactions.

    Fast Kinetics: The reaction proceeds rapidly under mild conditions, making it suitable for biological applications.

Common Reagents and Conditions

    Reagents: Trans-cyclooctene derivatives, di-tert-butyl dicarbonate, triethylamine.

    Conditions: Reactions are typically carried out at room temperature in organic solvents such as dichloromethane or dimethyl sulfoxide.

Major Products

The major product of the reaction between this compound and TCO derivatives is a stable covalent adduct, which can be used for further functionalization or labeling.

Scientific Research Applications

Chemistry

Methyltetrazine-PEG8-NH-Boc is widely used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures and in the development of new materials.

Biology

In biological research, this compound is used for the site-specific labeling of proteins, nucleic acids, and other biomolecules. Its high reactivity and specificity make it ideal for applications such as fluorescence imaging and the study of protein-protein interactions.

Medicine

This compound is employed in the development of targeted drug delivery systems. By conjugating therapeutic agents to targeting molecules, it enables the precise delivery of drugs to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Industry

In industrial applications, this compound is used in the production of advanced materials, including polymers and hydrogels, which have applications in areas such as biotechnology and materials science.

Mechanism of Action

The primary mechanism of action of Methyltetrazine-PEG8-NH-Boc involves the IEDDA reaction with TCO derivatives. This reaction proceeds through the following steps:

    Formation of a Diene-Dienophile Complex: The methyltetrazine moiety acts as a diene, while the TCO derivative acts as a dienophile.

    Cycloaddition Reaction: The diene and dienophile undergo a cycloaddition reaction, forming a stable covalent bond.

    Product Formation: The resulting product is a stable adduct, which can be further functionalized or used in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-PEG4-NH-Boc: Similar to Methyltetrazine-PEG8-NH-Boc but with a shorter PEG spacer, resulting in different solubility and reactivity properties.

    Methyltetrazine-PEG8-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of a Boc group, used for copper-free click chemistry reactions.

    Methyltetrazine-PEG7-NH-Boc: Similar structure with one less ethylene glycol unit in the PEG spacer, affecting its hydrophilicity and flexibility.

Uniqueness

This compound is unique due to its optimal balance of hydrophilicity and flexibility provided by the PEG8 spacer. This makes it highly suitable for applications requiring water solubility and minimal aggregation of labeled biomolecules. Additionally, the Boc protecting group allows for selective deprotection under mild acidic conditions, providing versatility in various synthetic and biological applications.

Biological Activity

Methyltetrazine-PEG8-NH-Boc is a heterobifunctional compound that plays a significant role in bioconjugation chemistry. It consists of a methyltetrazine moiety linked to a polyethylene glycol (PEG) chain and a tert-butyloxycarbonyl (Boc) protected amine. This compound is primarily utilized in targeted drug delivery systems, bioimaging, and protein labeling due to its unique chemical properties that facilitate rapid and selective reactions with various biomolecules.

The methyltetrazine group is known for its ability to undergo bioorthogonal click reactions, particularly with trans-cyclooctene (TCO) derivatives. This reaction is characterized by high specificity and rapid kinetics, making it ideal for applications requiring precise modifications of biomolecules. The PEG8 linker enhances water solubility and reduces immunogenicity, while the Boc group allows for easy deprotection and conjugation to other biomolecules .

Biological Applications

  • Targeted Drug Delivery :
    • This compound facilitates the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). These conjugates improve the efficacy of therapeutic agents by enhancing their targeting capabilities and minimizing off-target effects. The incorporation of the PEG linker also improves the pharmacokinetic properties of drugs, leading to increased stability and bioavailability .
  • Bioimaging :
    • In bioimaging applications, this compound is used to conjugate imaging agents to biological molecules. This enables real-time visualization of cellular processes, which is crucial for advancing research in cellular biology and diagnostics .
  • Protein Functionalization :
    • The compound serves as an effective reagent for protein labeling. By attaching various tags or probes, such as fluorescent dyes or biotin, researchers can study protein interactions and functions within different biological contexts .
  • Surface Functionalization :
    • This compound is also utilized for functionalizing surfaces, such as nanoparticles and microarrays. This application is essential for developing biosensors and diagnostic devices that require high specificity and sensitivity towards their targets .

Research Findings

Recent studies have highlighted the versatility of this compound in various experimental setups:

  • Click Chemistry Efficiency : Research indicates that the tetrazine ligation reaction occurs at a second-order rate constant of approximately 2000 M1^{-1}s1^{-1}, allowing for rapid modifications even in low concentrations . This characteristic is particularly advantageous in live-cell labeling scenarios where time-sensitive applications are common.
  • Polymerization Studies : A study demonstrated that polymerization involving methoxy monomers could be effectively monitored using UV–vis spectroscopy to assess the conversion rates during tetrazine click reactions. The results showed complete consumption of isocyanides within 10 minutes, confirming the efficiency of the methyltetrazine moiety in facilitating rapid reactions .

Case Studies

  • Antibody-Drug Conjugates (ADCs) : A case study focused on the development of ADCs using this compound revealed significant improvements in drug efficacy when compared to traditional delivery methods. The targeted approach resulted in reduced systemic toxicity and enhanced therapeutic outcomes in preclinical models .
  • Bioorthogonal Functionalization : Another study explored the use of this compound for functionalizing material surfaces with bioactive compounds. The research confirmed that this approach retained the biological activity of attached drugs while facilitating precise control over surface properties, which is critical for developing advanced therapeutic delivery systems .

Properties

Molecular Formula

C30H49N5O10

Molecular Weight

639.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H49N5O10/c1-25-32-34-28(35-33-25)26-5-7-27(8-6-26)44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-31-29(36)45-30(2,3)4/h5-8H,9-24H2,1-4H3,(H,31,36)

InChI Key

SQMLBQLVYAJKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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